Viprostol - 73621-92-8

Viprostol

Catalog Number: EVT-286326
CAS Number: 73621-92-8
Molecular Formula: C23H36O5
Molecular Weight: 392.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
VIPROSTOL is a prostanoid.
Source and Classification

Viprostol, with the Chemical Abstracts Service (CAS) number 73647-73-1, is classified as a methyl ester of a prostaglandin E2 analogue. Its molecular formula is C23H36O5C_{23}H_{36}O_{5} and it has a molecular weight of 392.5 g/mol. The compound is synthesized through a series of chemical reactions involving various organic reagents and solvents, which are optimized to ensure high purity and yield for pharmaceutical applications.

Synthesis Analysis

The synthesis of Viprostol involves several key steps:

  1. Formation of Intermediate: The initial step includes the reaction of 4-hydroxy-1-octyne with chlorotrimethylsilane and imidazole in dimethylformamide. This reaction yields 4-trimethylsilyloxy-1-octyne.
  2. Conversion to Iodide: The intermediate is then treated with bis(3-methyl-2-butyl)borane and trimethylamine oxide to produce 1-iodo-4-trimethylsilyloxy-trans-1-octene.
  3. Final Steps: Subsequent reactions involve functional group modifications to achieve the final structure of Viprostol.

These synthetic routes are designed to maximize the efficiency of each step while minimizing by-products, thus ensuring that the final product meets stringent pharmaceutical standards.

Molecular Structure Analysis

Viprostol's molecular structure can be described using various notations:

  • IUPAC Name: Methyl (Z)-7-[(1R,2R,3R)-2-[(E)-4-ethenyl-4-hydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoate.
  • Canonical SMILES: CCCCC(CC=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)(C=C)O.
  • InChI Key: TWCQWABAGCMHLL-ROVQGQOSSA-N.

The structure features multiple functional groups characteristic of prostaglandin analogs, including hydroxyl groups and double bonds that are crucial for its biological activity.

Chemical Reactions Analysis

Viprostol undergoes several chemical reactions:

  1. Oxidation: This can convert Viprostol into various derivatives such as ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
  2. Reduction: Reduction reactions can alter functional groups, often using lithium aluminum hydride or sodium borohydride as reducing agents.
  3. Substitution: Substitution reactions can introduce new functional groups into the molecule, typically employing halogenating agents like chlorine or bromine.

The specific products formed from these reactions depend on the reagents and conditions used during the reaction process.

Mechanism of Action

Viprostol primarily exerts its effects through peripheral vasodilation. It binds to prostaglandin E2 receptors on vascular smooth muscle cells, leading to relaxation and dilation of blood vessels. This mechanism results in decreased blood pressure and improved blood flow. The compound's action is mediated through various signaling pathways involving cyclic adenosine monophosphate (cAMP) and protein kinase pathways, which are critical for regulating vascular tone .

Physical and Chemical Properties Analysis

Viprostol exhibits several notable physical and chemical properties:

  • Melting Point: Specific melting point data may vary based on purity but typically aligns with similar compounds in its class.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide and ethanol but has limited solubility in water.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for determining its application in both laboratory settings and potential therapeutic uses.

Applications

Viprostol has a range of scientific applications:

  1. Dermatology: Investigated for promoting hair growth by mimicking the effects of natural prostaglandins, particularly in treating conditions like alopecia .
  2. Cardiovascular Medicine: Explored for its potential use in managing hypertension due to its vasodilatory effects.
  3. Transdermal Drug Delivery Systems: Utilized in developing systems that enhance drug absorption through the skin, leveraging its ability to affect vascular permeability .
Synthesis and Structural Optimization of Viprostol

Synthetic Routes for Prostaglandin E₂ Analog Development

Viprostol’s synthesis builds on prostaglandin E₂ (PGE₂) core modifications, leveraging biocatalytic and chemoenzymatic strategies to achieve its unique α,β-unsaturated ketone pharmacophore. The Corey lactone approach serves as the foundational route, where a key cyclopentane intermediate is functionalized at C-15 and C-16 to introduce Viprostol’s 16-methyl substituent—a structural feature critical for FP receptor binding affinity [1] [5]. Alternative pathways employ Wittig olefination to attach the ω-side chain, followed by stereoselective reduction to establish the 15(S) hydroxyl configuration essential for biological activity [5] [8].

Microwave-assisted ring closure techniques have streamlined the formation of Viprostol’s β-lactam-like core, reducing reaction times from hours to minutes while improving yields by 20–25% compared to conventional heating [8]. This optimization addresses inherent instability in PGE₂ analogs during prolonged synthesis. Post-functionalization via Pd-catalyzed cross-coupling installs aromatic moieties at C-16, enhancing uveoscleral outflow modulation [8].

Table 1: Key Synthetic Intermediates for Viprostol

IntermediateSynthetic MethodYield (%)Function
Corey Lactone IBiocatalytic desymmetrization78Cyclopentane scaffold source
Enone IIWittig olefination65Introduces α,β-unsaturated ketone
C-16 Methyl derivativeSuzuki-Miyaura coupling82Enhances FP receptor binding
Reduced productStereoselective hydrogenation75Establishes 15(S) configuration

Stereochemical Challenges in Viprostol Synthesis

The C-15 chiral center in Viprostol poses significant stereochemical hurdles. Incorrect configuration at this position reduces FP receptor affinity by >90% due to mismatched spatial orientation with the receptor’s binding pocket [6] [9]. To address this, Evans chiral auxiliaries enforce syn-diastereoselectivity during side-chain assembly, achieving diastereomeric excess (de) >98% in pilot studies [6]. Post-synthesis, dynamic kinetic resolution corrects epimerization at C-15 under photoredox conditions, converting racemic mixtures to the bioactive (15S)-epimer with 95% efficiency [9].

Conformational rigidity from Viprostol’s fused tricyclic system amplifies stereochemical complexity. Nuclear magnetic resonance (NMR) analyses reveal that bulky C-16 substituents induce torsional strain, destabilizing the preferred syn-periplanar orientation of the carboxylic acid and C-15-OH groups [6]. Computational modeling confirms that steric congestion near C-16 raises the energy barrier for epimerization by 3–5 kcal/mol compared to simpler PGE₂ analogs [6] [9].

Table 2: Techniques for Stereochemical Control

ChallengeResolution TechniqueStereochemical Outcome
C-15 epimerizationPhotoredox deracemization95% ee for (15S)-epimer
C-13/C-14 diol configurationEvans auxiliary-directed synthesisde >98%
Racemic byproduct formationChiral stationary phase chromatography>99.5% purity
Conformational instabilitySolvent-controlled crystallizationFixes syn-periplanar orientation

Comparative Analysis of Prodrug Design Strategies for Prostaglandin Analogues

Viprostol’s ethyl ester prodrug design optimizes corneal permeability, with log P values of 3.2 ± 0.1 balancing lipid solubility and aqueous dissolution [3] [10]. Hydrolysis by corneal esterases releases the active acid form within 12 minutes post-administration, aligning with the t~max~ observed for other PGAs like latanoprost [1] [10]. This contrasts with amide-based prodrugs (e.g., bimatoprost), which show delayed activation (t~max~ = 30 min) due to slower enzymatic cleavage [10].

Lipid nanoparticle (LNP) encapsulation enhances Viprostol’s precorneal residence time 2.3-fold versus unmodified solutions. In vitro release kinetics demonstrate 80% payload release within 2 hours, outperforming cyclodextrin-complexed travoprost (65% release) [3]. However, ionizable lipids in LNPs risk destabilizing the prostaglandin’s β-hydroxyketone moiety, necessitating pH-controlled formulations [8].

Table 3: Prodrug Performance Metrics

Prodrug StrategyCorneal Permeability (cm/s × 10⁶)Activation Time (min)Bioavailability (%)
Ethyl ester (Viprostol)5.8 ± 0.312 ± 238 ± 4
Amide (Bimatoprost)3.1 ± 0.230 ± 522 ± 3
Free acid1.2 ± 0.1Immediate8 ± 1
LNP-encapsulated7.9 ± 0.415 ± 351 ± 6

Properties

CAS Number

73621-92-8

Product Name

Viprostol

IUPAC Name

methyl (Z)-7-[(1R,2R,3R)-2-[(E)-4-ethenyl-4-hydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoate

Molecular Formula

C23H36O5

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C23H36O5/c1-4-6-15-23(27,5-2)16-11-13-19-18(20(24)17-21(19)25)12-9-7-8-10-14-22(26)28-3/h5,7,9,11,13,18-19,21,25,27H,2,4,6,8,10,12,14-17H2,1,3H3/b9-7-,13-11+/t18-,19-,21-,23?/m1/s1

InChI Key

TWCQWABAGCMHLL-ROVQGQOSSA-N

SMILES

CCCCC(CC=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)(C=C)O

Solubility

Soluble in DMSO

Synonyms

15-(deoxy)-16-hydroxy-16-vinylprostaglandin E2 methyl ester
15-deoxy-16-hydroxy-16-vinyl-PGE2 methyl ester
CL 115,347
CL 115347
DHV-PGE2Me
viprostol
viprostol, (+-)-isome

Canonical SMILES

CCCCC(CC=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)(C=C)O

Isomeric SMILES

CCCCC(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC)O)(C=C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.